Stearyldiethanolamine

Vue d'ensemble

Description

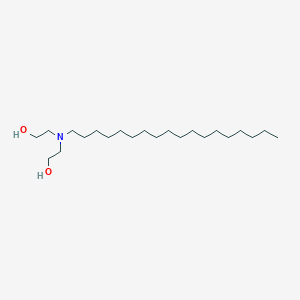

La stéarylidiéthanolamine, également connue sous le nom de 2,2’- (Octadécylimino)diéthanol, est un composé chimique de formule moléculaire C22H47NO2. Il s'agit d'un solide cireux blanc à jaune clair avec une légère odeur d'amine. Ce composé est principalement utilisé comme agent antistatique non ionique dans diverses applications industrielles en raison de son excellente compatibilité, de sa résistance à la chaleur et de sa stabilité thermique .

Mécanisme D'action

Target of Action

Stearyldiethanolamine (C18DEA) is primarily targeted at bacterial cells . It is used as an active ingredient in antibacterial films designed to prevent bacterial growth on their surface .

Mode of Action

The bactericidal mechanism of this compound involves the disruption of bacterial cell membranes . The alkyl chain of C18DEA interacts with the cell membranes, leading to irreversible damage and cell death .

Biochemical Pathways

It is known that the compound’s action results in the lysis of bacterial cells . This suggests that it may interfere with essential cellular processes, such as cell wall synthesis or energy metabolism, ultimately leading to cell death.

Result of Action

The primary result of this compound’s action is the death of bacterial cells . This is achieved through the disruption of cell membranes, leading to cell lysis . The compound has demonstrated a broad-spectrum bactericidal effect, being effective against both gram-positive and gram-negative bacteria .

Analyse Biochimique

Biochemical Properties

It is soluble in methanol , suggesting it may interact with other biomolecules in methanol-soluble environments.

Cellular Effects

It has been used as an active ingredient in the development of antibacterial non-woven fabric and antibacterial freshness-keeping film . This suggests that Stearyldiethanolamine may have some impact on bacterial cells, possibly influencing cell function, signaling pathways, gene expression, or cellular metabolism.

Molecular Mechanism

Given its use in antibacterial applications , it may exert its effects at the molecular level through interactions with bacterial biomolecules

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La stéarylidiéthanolamine peut être synthétisée par réaction de l'octadécylamine avec l'oxyde d'éthylène. La réaction implique généralement l'addition d'oxyde d'éthylène à l'octadécylamine dans des conditions contrôlées. Le procédé nécessite l'utilisation d'un catalyseur, tel que le bicarbonate de potassium, et est effectué dans un solvant tel que l'acétonitrile. Le mélange est agité et chauffé à reflux pendant plusieurs heures pour assurer la réaction complète .

Méthodes de production industrielle : En milieu industriel, la production de stéarylidiéthanolamine suit une voie de synthèse similaire mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : La stéarylidiéthanolamine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former les oxydes correspondants.

Réduction : Elle peut être réduite pour former des amines.

Substitution : Elle peut subir des réactions de substitution avec des halogènes ou d'autres électrophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Halogènes ou autres électrophiles en présence d'un catalyseur.

Principaux produits formés :

Oxydation : Formation d'oxydes.

Réduction : Formation d'amines.

Substitution : Formation de dérivés substitués.

4. Applications de la recherche scientifique

La stéarylidiéthanolamine a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme tensioactif et émulsifiant dans diverses réactions chimiques.

Biologie : Employé dans le développement de tissus non tissés antibactériens et de films de conservation de la fraîcheur.

Médecine : Investigué pour son utilisation potentielle dans des applications biomédicales, telles que les hydrogels intelligents avec des propriétés de mémoire de forme.

5. Mécanisme d'action

Le mécanisme d'action de la stéarylidiéthanolamine implique la perturbation des membranes cellulaires bactériennes. La chaîne alkyle du composé interagit avec les membranes cellulaires, ce qui entraîne des dommages irréversibles et la mort cellulaire. Ce mécanisme bactéricide est particulièrement efficace contre les bactéries à Gram positif et à Gram négatif, ce qui en fait un composant précieux dans les applications antibactériennes .

Composés similaires :

Diéthanolamine : Un composé avec des groupes fonctionnels similaires mais une chaîne alkyle plus courte.

Triéthanolamine : Un autre composé apparenté avec trois groupes diéthanolamine.

Comparaison :

Stéarylidiéthanolamine : A une longue chaîne alkyle, offrant de meilleures propriétés tensioactives et une plus grande stabilité thermique.

Diéthanolamine : Plus hydrophile en raison de la chaîne alkyle plus courte, ce qui la rend plus soluble dans l'eau.

Triéthanolamine : Offre une plus grande solubilité et est couramment utilisée en cosmétique et en pharmacie

La stéarylidiéthanolamine se distingue par sa combinaison unique d'une longue chaîne alkyle et de groupes diéthanolamine, offrant d'excellentes propriétés tensioactives et une stabilité thermique, ce qui la rend adaptée à un large éventail d'applications industrielles et scientifiques.

Applications De Recherche Scientifique

Stearyldiethanolamine has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifier in various chemical reactions.

Biology: Employed in the development of antibacterial nonwoven fabrics and freshness-keeping films.

Medicine: Investigated for its potential use in biomedical applications, such as smart hydrogels with shape memory properties.

Comparaison Avec Des Composés Similaires

Diethanolamine: A compound with similar functional groups but a shorter alkyl chain.

Triethanolamine: Another related compound with three ethanolamine groups.

Comparison:

Stearyldiethanolamine: Has a long alkyl chain, providing better surfactant properties and higher thermal stability.

Diethanolamine: More hydrophilic due to the shorter alkyl chain, making it more soluble in water.

Triethanolamine: Offers higher solubility and is commonly used in cosmetics and pharmaceuticals

This compound stands out due to its unique combination of a long alkyl chain and ethanolamine groups, providing excellent surfactant properties and thermal stability, making it suitable for a wide range of industrial and scientific applications.

Propriétés

IUPAC Name |

2-[2-hydroxyethyl(octadecyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h24-25H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLNTMNRNCENRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036311 | |

| Record name | 2,2'-(Octadecylimino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10213-78-2 | |

| Record name | Stearyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10213-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Octadecylimino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(octadecylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J75C7GK1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Stearyldiethanolamine interact with bacterial cells, and what are the downstream effects?

A1: Research suggests that this compound exhibits antibacterial activity by disrupting bacterial cell membranes. [] The alkyl chain of the molecule is believed to integrate into the lipid bilayer of the cell membrane, compromising its integrity. This disruption leads to leakage of cellular contents and ultimately cell death (lysis). [] This mechanism is effective against both Gram-positive and Gram-negative bacteria. []

Q2: What is the potential risk associated with this compound migration from food packaging, and how is dietary exposure assessed?

A2: Studies have demonstrated that this compound can migrate from food packaging materials into food simulants and even foods themselves. [] This raises concerns about human exposure to this compound through the diet. Researchers have estimated dietary exposure by analyzing the levels of this compound migrating into various foods and food simulants and considering typical consumption patterns. [] While the estimated daily intake appears to be low (ranging from 0.0005 to 0.0026 µg/kg bw/day), further research is needed to determine potential long-term effects and establish safe exposure limits. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.